molecular formula C20H21ClFNOS B2813209 3-(3-Chlorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1704520-27-3

3-(3-Chlorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No. B2813209
CAS RN: 1704520-27-3
M. Wt: 377.9
InChI Key: BGRIANCSJKTXRC-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)propan-1-one, also known as CFT or WIN-35,428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological disorders.

Scientific Research Applications

Synthesis and Crystal Structures

Research in the field of organic chemistry often explores the synthesis and crystal structure analysis of complex organic compounds. For example, studies on chalcone derivatives and thiazole compounds have provided insights into their crystal structures, intermolecular interactions, and the effects of different substituents on their properties. These studies employ techniques such as single-crystal X-ray diffraction, FT-IR, and elemental analysis to characterize the synthesized compounds and understand their structural features (Salian et al., 2018), (Kariuki et al., 2021).

Molecular Docking and Biological Activities

Molecular docking studies, along with spectroscopic and quantum chemical calculations, are crucial for understanding the biological relevance of chemical compounds. These methods help in identifying potential biological functions and the interaction mechanisms of compounds with biological targets. For instance, research on bioactive molecules incorporating chlorophenyl and fluorophenyl groups has highlighted their antimicrobial activity and provided insights into their molecular interactions with proteins (Viji et al., 2020).

Quantum Chemical Calculations and Property Analysis

Quantum chemical calculations are instrumental in predicting the reactivity, stability, and electronic properties of organic compounds. Studies utilizing density functional theory (DFT) methods have explored the electronic structure, hyperpolarizability, and molecular electrostatic potential of compounds, providing valuable insights into their chemical behavior and potential applications in materials science (Najiya et al., 2014).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel compounds for their antimicrobial and antifungal activities is a significant area of research. Compounds with specific structural features, such as benzothiazepines, have been synthesized and tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (Pant et al., 2021).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNOS/c21-16-5-3-4-15(14-16)8-9-20(24)23-11-10-19(25-13-12-23)17-6-1-2-7-18(17)22/h1-7,14,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRIANCSJKTXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one

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